1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C14H15NO3 It is characterized by the presence of a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group
Preparation Methods
The synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2-bromoethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with 2-bromoethylamine under basic conditions to form 2-(4-methoxyphenoxy)ethylamine.
Cyclization: The intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the pyrrole ring.
Formylation: The final step involves the formylation of the pyrrole ring using a formylating agent like Vilsmeier-Haack reagent to introduce the carbaldehyde group at the 2-position of the pyrrole ring.
Chemical Reactions Analysis
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The methoxy-phenoxy group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-[2-(4-Hydroxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which can influence its chemical properties and applications.
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of approximately 245.27 g/mol. It features a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains have been reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound may interact with bacterial membranes or cellular processes, although the exact mechanism of action remains to be fully elucidated .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including:
- Caspase Activation: The compound appears to activate caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest in specific cancer cell lines, preventing proliferation.
These effects suggest that the compound could serve as a lead in developing new anticancer therapies .
The mechanism of action of this compound involves several interactions with biological targets:
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
- Hydrophobic Interactions: The methoxy-phenoxy group enhances binding affinity by interacting with hydrophobic pockets in target proteins.
These interactions are crucial for understanding the compound's biological effects and therapeutic potential .
Study on Antimicrobial Activity
A recent study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, particularly against resistant strains such as MRSA. The authors suggested further exploration into its structural modifications to enhance potency .
Study on Anticancer Properties
In another study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound using human cancer cell lines. They reported that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating promising efficacy. The study highlighted the need for in vivo testing to confirm these findings .
Properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-4-6-14(7-5-13)18-10-9-15-8-2-3-12(15)11-16/h2-8,11H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKALHFMKIHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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